molecular formula C10H14N2O B13251891 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13251891
M. Wt: 178.23 g/mol
InChI Key: KJBXLQPEYJGPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products. The structure of this compound consists of a pyrrolo[1,2-a]pyrimidine core with a propyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient and allow for the rapid construction of complex structures from simple building blocks. One such method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields .

Industrial Production Methods

These methods are advantageous due to their high atom economy and selectivity, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as 3-ArS/ArSe derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one stands out due to its specific substitution pattern and the resulting unique chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in scientific research make it a valuable compound in the field of heterocyclic chemistry.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-propyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H14N2O/c1-2-4-8-7-10(13)12-6-3-5-9(12)11-8/h7H,2-6H2,1H3

InChI Key

KJBXLQPEYJGPIA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2CCCC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.